4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene
Overview
Description
4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrovinyl group attached to a benzene ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-methoxy-2-nitrobenzene followed by a nitrovinylation reaction . The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nitrovinylation step can be achieved using nitroethane in the presence of a base .
Chemical Reactions Analysis
4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide (NaOH). Major products formed from these reactions include amines, substituted benzene derivatives, and various nitro compounds .
Scientific Research Applications
4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Medicine: Research involving potential pharmaceutical applications, although it is not used therapeutically.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and nitrovinyl group play crucial roles in these interactions, facilitating the formation of various intermediates and products . The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-methoxy-2-(2-nitrovinyl)benzene include:
4-Bromo-1-methoxy-2-nitrobenzene: Lacks the nitrovinyl group but shares the bromine and methoxy groups.
1-Bromo-4-nitrobenzene: Contains a bromine and nitro group but lacks the methoxy and nitrovinyl groups.
4-Bromo-2-nitroanisole: Similar structure but with different substituents on the benzene ring.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(2-nitroethenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9-3-2-8(10)6-7(9)4-5-11(12)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCHTBHTXVKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313930 | |
Record name | 4-bromo-1-methoxy-2-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-14-8 | |
Record name | 4-bromo-1-methoxy-2-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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